molecular formula C38H47N4O7P B13725988 (S)-T-GNA phosphoramidite

(S)-T-GNA phosphoramidite

Cat. No.: B13725988
M. Wt: 702.8 g/mol
InChI Key: RIVAXSKTYGDAOA-NMIPJSAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-T-GNA phosphoramidite is a specialized compound used in the synthesis of oligonucleotides, which are short sequences of nucleic acids. This compound is a derivative of nucleosides and plays a crucial role in the chemical synthesis of DNA and RNA. The phosphoramidite method, introduced by Marvin Caruthers in 1981, has become the gold standard for oligonucleotide synthesis due to its efficiency and reliability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-T-GNA phosphoramidite typically involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The process can be summarized in the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound is often automated to ensure high yields and purity. Automated oligonucleotide synthesizers use phosphoramidites as building blocks to produce nucleotide chains. The process involves sequential chemical reactions, including deprotection, coupling, capping, and oxidation .

Mechanism of Action

The mechanism of action of (S)-T-GNA phosphoramidite involves the activation and coupling of the phosphoramidite to the 5’-hydroxyl group of an oligonucleotide. The process begins with the protonation of the trivalent phosphorus, followed by the displacement of the N,N-diisopropylamine by tetrazolide. The intermediate then reacts with the 5’-hydroxyl group to form the phosphite triester product . This mechanism ensures the efficient synthesis of oligonucleotides with high fidelity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-T-GNA phosphoramidite is unique due to its high reactivity and efficiency in oligonucleotide synthesis. It offers advantages such as higher yield and purity compared to other methods like the H-phosphonate approach .

Properties

Molecular Formula

C38H47N4O7P

Molecular Weight

702.8 g/mol

IUPAC Name

3-[[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C38H47N4O7P/c1-27(2)42(28(3)4)50(48-23-11-22-39)49-35(25-41-24-29(5)36(43)40-37(41)44)26-47-38(30-12-9-8-10-13-30,31-14-18-33(45-6)19-15-31)32-16-20-34(46-7)21-17-32/h8-10,12-21,24,27-28,35H,11,23,25-26H2,1-7H3,(H,40,43,44)/t35-,50?/m0/s1

InChI Key

RIVAXSKTYGDAOA-NMIPJSAASA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C[C@@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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